A Senior Application Scientist's Technical Guide to (S)-3-Morpholinecarboxylic Acid Hydrochloride
A Senior Application Scientist's Technical Guide to (S)-3-Morpholinecarboxylic Acid Hydrochloride
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of (S)-3-Morpholinecarboxylic acid hydrochloride, a chiral heterocyclic building block of increasing importance in medicinal chemistry. This guide moves beyond a simple data sheet to offer insights into its synthesis, characterization, and application, grounded in established scientific principles. The structure of this guide is designed to follow a logical workflow from fundamental properties to practical application, reflecting the process of incorporating a novel building block into a research and development pipeline.
Compound Identity and Structural Elucidation
Nomenclature and Identification
(S)-3-Morpholinecarboxylic acid hydrochloride is a derivative of morpholine, a common heterocycle in medicinal chemistry. The compound is characterized by a carboxylic acid functional group at the 3-position of the morpholine ring. The "(S)" designation defines the absolute stereochemistry at this chiral center.
It is crucial to distinguish this compound from its isomers and related structures. A common point of confusion is with morpholine-4-acetic acid, which features an acetic acid moiety on the ring's nitrogen atom. The title compound, however, has the carboxyl group directly attached to the C3 carbon of the ring.
The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately compared to the free base.[1]
| Identifier | Value | Source |
| CAS Number | 1187929-04-9 | [2][3] |
| Molecular Formula | C₅H₁₀ClNO₃ | [2][3] |
| Molecular Weight | 167.59 g/mol | [2][4] |
| IUPAC Name | (3S)-morpholine-3-carboxylic acid;hydrochloride | [3] |
| Canonical SMILES | O=C(O)[C@H]1NCCOC1.[H]Cl | [2] |
| InChI Key | CWSLARZELUGARZ-WCCKRBBISA-N | [3][4] |
Chemical Structure and Stereochemistry
The core of the molecule is a saturated six-membered morpholine ring. The stereocenter at the C3 position imparts chirality, which is a critical consideration in drug design, as enantiomers often exhibit different pharmacological and toxicological profiles.[5] The "(S)" configuration is foundational to its role as a specific chiral synthon.
Caption: 2D structure of (S)-3-Morpholinecarboxylic acid hydrochloride.
Synthesis Pathway: A Chiral Pool Approach
The most common and industrially scalable synthesis of (S)-3-Morpholinecarboxylic acid originates from the chiral pool, specifically using L-Serine as the starting material.[6][7] This approach is advantageous as it directly installs the desired (S)-stereochemistry from a readily available and inexpensive chiral source.
The synthesis can be broken down into five key stages, each with a specific chemical objective.[6]
Caption: Chiral pool synthesis workflow from L-Serine.
Causality Behind Experimental Choices:
-
Step 1 (Esterification): The carboxylic acid of L-Serine is protected as a tert-butyl ester. This is critical to prevent it from interfering with the subsequent N-acylation and cyclization steps. Perchloric acid is an effective catalyst for this transformation.[7]
-
Step 2 (N-Acylation): Chloroacetyl chloride is used to add a two-carbon unit with a reactive chloride leaving group to the nitrogen atom. This sets the stage for ring formation.
-
Step 3 (Cyclization): Sodium ethoxide, a strong base, deprotonates the hydroxyl group of the serine backbone, which then acts as a nucleophile, displacing the chloride in an intramolecular Williamson ether synthesis to form the morpholine ring.[6] This step forms a lactam (an amide within a ring).
-
Step 4 (Reduction): The amide carbonyl (lactam) is selectively reduced to a methylene group (-CH₂-). The combination of sodium borohydride and aluminum chloride is a milder reducing system suitable for this transformation, offering high selectivity and yield under gentle conditions.[6]
-
Step 5 (Deprotection/Salt Formation): The tert-butyl protecting group is removed under acidic conditions using hydrogen chloride in methanol. This simultaneously protonates the basic nitrogen of the morpholine ring, allowing the final product to be isolated as the stable hydrochloride salt.[7]
Analytical Characterization Protocol
Ensuring the identity, purity, and stereochemical integrity of (S)-3-Morpholinecarboxylic acid hydrochloride is paramount. A multi-step analytical workflow is required.
Caption: Quality control workflow for analytical characterization.
Protocol: Identity and Purity by Reverse-Phase HPLC (RP-HPLC)
This method establishes the purity of the compound by separating it from potential starting materials, by-products, or degradation products.
-
Rationale: A standard C18 column is used to separate compounds based on hydrophobicity. Acidic compounds like this often require a low pH mobile phase to suppress the ionization of the carboxylate, which prevents peak tailing and ensures good peak shape.[8]
-
Instrumentation: HPLC system with UV detector (e.g., Agilent 1200 series or equivalent).[8]
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Justification: Formic acid is a volatile buffer compatible with mass spectrometry if LC-MS analysis is desired for peak identification.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm (for detection of the carboxyl group).
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.
-
Acceptance Criteria: Purity ≥ 97% by area normalization. A single major peak should be observed.
Protocol: Enantiomeric Purity by Chiral HPLC
This is the critical step to confirm the stereochemical integrity of the material.
-
Rationale: Enantiomers have identical properties on achiral columns. A chiral stationary phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, allowing them to be separated.[5] For acidic compounds, anion-exchanger CSPs are highly effective.[9]
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralpak QN-AX (quinine-based anion exchanger) or equivalent CSP for acidic compounds.
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (e.g., 100 / 0.3 / 0.2 v/v/v).
-
Justification: The mobile phase composition is crucial for chiral recognition. The acid and salt modifiers control the ionization state of both the analyte and the chiral selector on the stationary phase, which is the basis of the separation mechanism.[9]
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detector Wavelength: 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
-
Acceptance Criteria: Enantiomeric excess (e.e.) ≥ 98%. The area of the (R)-enantiomer peak should be ≤ 1.0% of the total area of both enantiomer peaks.
Applications in Drug Development
(S)-3-Morpholinecarboxylic acid hydrochloride serves as a valuable chiral building block. Its rigid, saturated heterocyclic structure is often used as a scaffold or fragment to introduce specific spatial arrangements into a larger molecule. Such scaffolds are desirable in drug design because they can reduce conformational flexibility, potentially leading to higher binding affinity and selectivity for a biological target.[1][10]
Its utility is primarily in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in areas like:
-
Neurological and Neurodegenerative Diseases: The morpholine scaffold is present in various compounds targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in these conditions.[1]
-
Oncology and Metabolic Disorders: As a constrained amino acid analogue, it can be incorporated into peptidomimetics or other small molecules to improve their metabolic stability and cell permeability.
Safety and Handling
(S)-3-Morpholinecarboxylic acid hydrochloride is classified as harmful and an irritant.[3]
-
GHS Pictogram: GHS07 (Harmful/Irritant)[3]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere.[4]
References
- Google Patents. (2014). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Retrieved from Google Patents.
-
PubChem. (n.d.). 3(S)-Hydroxymethylmorpholine hydrochloride. Retrieved from PubChem. URL: [Link]
- Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Retrieved from Google Patents.
-
Ma, W., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. URL: [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from VTechWorks. URL: [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from ACS Publications. URL: [Link]
-
Royal Society of Chemistry. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. URL: [Link]
-
LCGC. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from LCGC. URL: [Link]
-
LCGC International. (2004). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from LCGC International. URL: [Link]
-
Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from Semantic Scholar. URL: [Link]
- Google Patents. (2015). US9079895B2 - Morpholino compounds, uses and methods. Retrieved from Google Patents.
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